2-Azetidinomethyl-3'-trifluoromethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

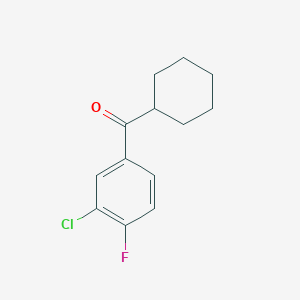

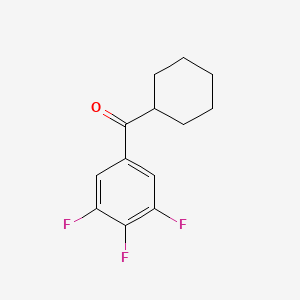

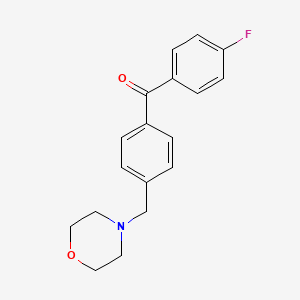

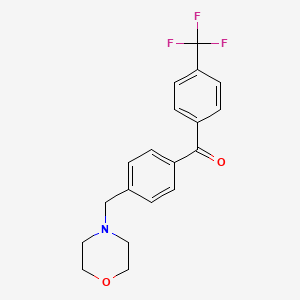

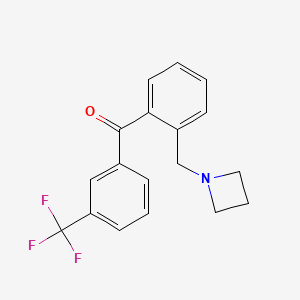

2-Azetidinomethyl-3'-trifluoromethylbenzophenone (2-AMTFBP) is a synthetic compound that is used in a variety of laboratory experiments and research applications. It is an organic compound with a trifluoromethylbenzophenone ring structure and an azetidinomethyl side chain. This compound has been studied extensively in the past few years due to its unique properties and potential applications.

Scientific Research Applications

Antibiotic Development

2-Azetidinomethyl-3'-trifluoromethylbenzophenone and its derivatives have been explored in the synthesis of new antibiotics. A study by Woulfe and Miller (1985) described the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which showed significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

Cancer Research

Research by Greene et al. (2016) investigated structure-activity relationships in a series of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds effective against breast cancer cells and other types of cancer (Greene et al., 2016).

Chemical Synthesis and Characterization

Zoghbi and Warkentin (1992) studied azetinone formation and intermolecular reactions of a β-lactam-4-ylidene, contributing to the fundamental understanding of chemical reactions involving azetidinone derivatives (Zoghbi & Warkentin, 1992). Similarly, Sakarya and Yandımoğlu (2018) focused on the synthesis of 2-azetidinone derivatives and their characterization, highlighting the versatility of these compounds in chemical research (Sakarya & Yandımoğlu, 2018).

Antimicrobial and Antitubercular Activities

Ilango and Arunkumar (2011) synthesized novel trihydroxy benzamido azetidin-2-one derivatives and screened them for antimicrobial and antitubercular activities, showing the potential of azetidinone derivatives in treating infectious diseases (Ilango & Arunkumar, 2011).

Antioxidant Properties

Riedl and Hagerman (2001) explored tannin-protein complexes as radical scavengers and sinks, demonstrating the antioxidant potential of compounds like azetidinone derivatives (Riedl & Hagerman, 2001).

properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)15-7-3-6-13(11-15)17(23)16-8-2-1-5-14(16)12-22-9-4-10-22/h1-3,5-8,11H,4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAGCTCEROURAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643718 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898755-09-4 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.